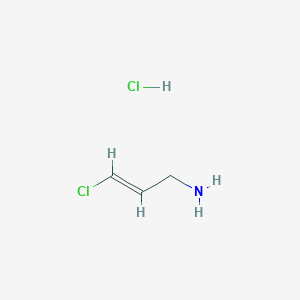

3-Chloroprop-2-en-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloroprop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C₃H₇Cl₂N. It is a hydrochloride salt of 3-chloroprop-2-en-1-amine, characterized by the presence of a chlorine atom attached to the second carbon of a propene chain and an amine group at the terminal carbon. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloroprop-2-en-1-amine hydrochloride can be synthesized through the allylation of amines with commercially available 1,3-dichloropropene isomers. The reaction typically involves the use of Grignard reagents and iron-catalyzed cross-coupling . The general procedure includes:

Allylation of Amines: Reacting amines with 1,3-dichloropropene isomers.

Iron-Catalyzed Cross-Coupling: Using Grignard reagents to achieve stereoselective synthesis of trans- and cis-allylamines.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions

3-Chloroprop-2-en-1-amine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the amine group.

Cross-Coupling Reactions: As mentioned earlier, it can undergo iron-catalyzed cross-coupling with Grignard reagents.

Common Reagents and Conditions

Grignard Reagents: Used in cross-coupling reactions.

Iron Catalysts: Facilitate the stereoselective synthesis of allylamines.

Nucleophiles: Participate in substitution reactions.

Major Products Formed

Allylamines: Formed through cross-coupling reactions.

Substituted Amines: Result from substitution reactions.

Scientific Research Applications

3-Chloroprop-2-en-1-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-chloroprop-2-en-1-amine hydrochloride involves its interaction with molecular targets through its amine and chlorine functional groups. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The specific pathways and molecular targets depend on the context of its use in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

3-Chloropropylamine Hydrochloride: Similar structure but lacks the double bond in the propene chain.

2-Chloroethylamine Hydrochloride: Contains a shorter carbon chain and different positioning of the chlorine atom.

Uniqueness

3-Chloroprop-2-en-1-amine hydrochloride is unique due to the presence of both a chlorine atom and an amine group on a propene chain, allowing it to participate in a variety of chemical reactions. Its ability to undergo stereoselective synthesis and form allylamines distinguishes it from other similar compounds .

Biological Activity

3-Chloroprop-2-en-1-amine hydrochloride, also known as (E)-3-chloroprop-2-en-1-amine hydrochloride, is a chemical compound with significant potential in various biological and chemical applications. Characterized by its unique structural features, including a chlorine atom and an amine group on a propene chain, it exhibits diverse reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃H₇Cl₂N

- Molecular Weight : 128.00 g/mol

- CAS Number : 574011-86-2

- IUPAC Name : (E)-3-chloroprop-2-en-1-amine; hydrochloride

This compound's biological activity is primarily attributed to its ability to interact with various biomolecules through nucleophilic substitution reactions. The presence of both the amine and chlorine functional groups allows it to form covalent bonds with nucleophiles, leading to various chemical transformations. This reactivity can influence metabolic pathways and enzyme interactions, making it a compound of interest in pharmacological research.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes.

- Cell Proliferation Modulation : Investigations into its effects on cell proliferation indicate possible applications in cancer research.

Antimicrobial Activity

A study examined the antimicrobial effects of this compound against various pathogens. The results demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in therapeutic formulations .

Enzyme Interaction Studies

Research focused on the interaction of this compound with metabolic enzymes revealed significant inhibition of enzymes involved in amino acid metabolism. This inhibition could lead to altered metabolic pathways, which may be beneficial in treating metabolic disorders .

Cell Proliferation Effects

In vitro studies assessed the impact of 3-chloroprop-2-en-1-amino hydrochloride on cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, suggesting that the compound could serve as a lead for developing anticancer agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloropropylamine Hydrochloride | C₃H₈ClN | Lacks double bond; primarily used in organic synthesis |

| 2-Chloroethylamine Hydrochloride | C₂H₅ClN | Shorter carbon chain; different chlorination site |

| 3-Bromoprop-2-en-1-amine Hydrochloride | C₃H₇BrN | Bromine instead of chlorine; different reactivity |

Properties

IUPAC Name |

(E)-3-chloroprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJGWQYYFUCZDP-TYYBGVCCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.